molecular formula C9H18ClNO B6192302 1-(methoxymethyl)-6-azaspiro[2.5]octane hydrochloride CAS No. 2648941-83-5

1-(methoxymethyl)-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B6192302
CAS No.: 2648941-83-5
M. Wt: 191.7
InChI Key:
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Description

1-(Methoxymethyl)-6-azaspiro[25]octane hydrochloride is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system connected through a single atom, which in this case is a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 1-methylpiperidin-4-one with (methoxymethyl)triphenylphosphonium chloride. This reaction proceeds via a Wittig reaction to form the enol ether, which is then hydrolyzed in acidic solution to yield the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like hydrochloric acid (HCl) to facilitate the hydrolysis step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the stability of intermediate compounds is crucial for industrial synthesis, ensuring that the process is both efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of different spirocyclic derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced spirocyclic compounds.

Scientific Research Applications

1-(Methoxymethyl)-6-azaspiro[2.5]octane hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: This compound shares a similar spirocyclic structure but with different substituents.

    Spirocyclic Oxindoles: These compounds also feature a spirocyclic framework and are used in medicinal chemistry for their unique properties.

Uniqueness

1-(Methoxymethyl)-6-azaspiro[2.5]octane hydrochloride is unique due to its specific substituents and the presence of a nitrogen atom in the spirocyclic ring. This structural feature can impart different reactivity and biological activity compared to other spirocyclic compounds.

Properties

CAS No.

2648941-83-5

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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